molecular formula C11H11NO2 B1427636 (1-Methoxyisoquinolin-3-yl)methanol CAS No. 1251128-55-8

(1-Methoxyisoquinolin-3-yl)methanol

Cat. No. B1427636
M. Wt: 189.21 g/mol
InChI Key: OUCOTJREWHCCKX-UHFFFAOYSA-N
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Description

“(1-Methoxyisoquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1251128-55-8 . It has a molecular weight of 189.21 and is used in scientific research, particularly in drug discovery, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The IUPAC name for this compound is (1-methoxy-3-isoquinolinyl)methanol . The Inchi Code is 1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a methoxy group attached to the isoquinoline ring.

Scientific Research Applications

1. Synthesis Applications

  • The compound is utilized in Heck reactions for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters. This synthesis pathway involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate, forming 1-methoxyisoquinoline-3-carboxylic acid ester through loss of water rather than methanol (A. Ture, K. Rubina, E. Rozhkov, V. Kauss, 2011).

2. Fluorophore Development

  • 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore showing strong fluorescence in a wide pH range in aqueous media. This compound has potential applications in biomedical analysis due to its strong fluorescence and stability against light and heat (Junzo Hirano et al., 2004).

3. Pharmaceutical Research

  • The compound forms a methanol hemisolvate with ciprofloxacin, an antibacterial fluoroquinolone, indicating potential applications in drug solubilization and formulation (Xianwen Li et al., 2006).

4. Lipid Dynamics in Biological Membranes

  • Methanol, as a common solubilizing agent, has shown to impact lipid dynamics in biological and synthetic membranes, indicating a role in understanding membrane-protein interactions and drug delivery mechanisms (Michael H. L. Nguyen et al., 2019).

5. Antitubercular Agents

  • The compound's derivatives have been explored as potential antitubercular agents. For instance, quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines show activity against Mycobacterium tuberculosis (K. Thomas et al., 2011).

6. Photophysical Properties

  • Studies have investigated the photophysical properties of novel chloroquinoline-based chalcone derivatives containing the 1,2,3-triazole moiety. This research is significant for developing new materials with specific optical properties (Harjinder Singh et al., 2015).

properties

IUPAC Name

(1-methoxyisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCOTJREWHCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxyisoquinolin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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